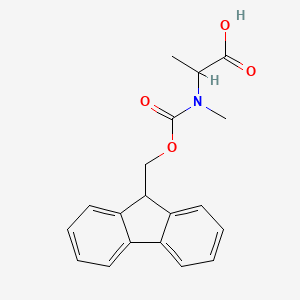

Fmoc-N-Me-DL-Ala-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-Me-DL-Ala-OH is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peptide Synthesis

Fmoc-N-methyl-DL-alanine is primarily utilized as a key building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for the selective coupling of amino acids during solid-phase peptide synthesis (SPPS). This method is favored due to its efficiency and ability to produce high-purity peptides.

- Stability Enhancement : The N-methylation of alanine contributes to the stability and bioactivity of peptides. Methylation can influence the conformational dynamics of peptides, potentially enhancing their resistance to enzymatic degradation .

- Diversity in Peptide Libraries : The incorporation of Fmoc-N-Me-DL-Ala-OH enables the creation of diverse peptide libraries for screening biological activity. This is crucial for drug discovery processes where various modifications can lead to improved therapeutic agents .

Drug Development

The compound plays a vital role in the development of pharmaceutical compounds. Researchers leverage its properties to create more effective drug candidates with enhanced pharmacological profiles.

- Improved Pharmacokinetics : The introduction of N-methylated amino acids like this compound can improve the pharmacokinetic properties of peptide drugs, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

- Targeted Therapeutics : In drug design, this compound can be used to modify peptides that target specific receptors or pathways involved in diseases, thereby increasing therapeutic efficacy and reducing side effects .

Bioconjugation

Fmoc-N-methyl-DL-alanine is also significant in bioconjugation processes, where it can facilitate the attachment of biomolecules to drugs or imaging agents.

- Enhanced Targeting : By using this compound in bioconjugation, researchers can improve the targeting capabilities of therapeutic agents, allowing for more precise delivery to diseased tissues while minimizing off-target effects .

- Development of Imaging Agents : In radiolabeling studies, Fmoc-N-methyl-DL-alanine can be incorporated into peptides designed for imaging applications such as positron emission tomography (PET), enhancing their utility in diagnostic procedures .

Protein Engineering

In protein engineering, Fmoc-N-methyl-DL-alanine serves as an important tool for modifying proteins to enhance their functionality and stability.

- Functional Modifications : The compound allows scientists to introduce N-methylation into proteins, which can alter their interactions and stability. This is particularly useful in designing proteins with tailored properties for specific applications in therapeutics and diagnostics .

- Stabilization of Protein Structures : Methylated residues can help stabilize protein structures against denaturation or degradation, which is crucial for maintaining activity in therapeutic proteins .

Research in Neuroscience

Recent studies have explored the application of Fmoc-N-methyl-DL-alanine in neuroscience research.

- Neurotransmitter Activity Studies : The compound may be used to investigate the effects of methylation on neurotransmitter activity and receptor interactions. Understanding these mechanisms can provide insights into neurological disorders and potential therapeutic targets .

- Modulation of Receptor Interactions : Research indicates that methylated amino acids can influence receptor binding affinities and signaling pathways, making them valuable tools in studying neuropharmacology .

化学反应分析

Solution-Phase Alkylation

-

Sodium hydride (NaH) and methyl iodide (MeI) in THF facilitate N-methylation of Boc-protected alanine, followed by Fmoc introduction .

-

Challenges : Base-sensitive Fmoc groups require low temperatures (0°C) to prevent epimerization .

Peptide Coupling Reactions

Fmoc-N-Me-DL-Ala-OH participates in standard Fmoc-SPPS protocols:

-

Activation : HATU/DIPEA in DMF achieves efficient coupling, with preactivation limited to <5 minutes to minimize racemization .

-

Coupling Efficiency : N-methylation reduces steric hindrance compared to bulkier residues, enabling >90% coupling yields under optimized conditions .

Deprotection and Stability

-

Fmoc Removal : Piperidine (20% in DMF) cleaves the Fmoc group without affecting the N-methyl bond .

-

Acidic Conditions : Stable to trifluoroacetic acid (TFA) during side-chain deprotection, but prolonged exposure may hydrolyze the methyl ester if present .

Side Reactions and Mitigation

-

Racemization : Elevated temperatures or strong bases (e.g., NaH) during synthesis risk epimerization at the α-carbon .

-

Lossen Rearrangement : Under alkaline conditions, Fmoc-protected amino acids may form β-alanine derivatives via a Lossen-type rearrangement .

Stability and Storage

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362858-88-5 |

Source

|

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。